Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oleyl bromide, a long-chain unsaturated alkyl halide, serves as a versatile and valuable building block in modern organic synthesis. Its unique combination of a hydrophobic oleyl chain and a reactive bromide functional group allows for its application in a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the core applications of oleyl bromide, with a focus on its utility in the synthesis of functionalized molecules for materials science and potential applications in the pharmaceutical industry. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its practical implementation in the laboratory.
Introduction
Oleyl bromide, systematically named (Z)-1-bromo-9-octadecene, is a colorless to pale yellow oily liquid. Its molecular structure, featuring a C18 carbon chain with a cis-double bond at the C9 position and a terminal bromine atom, imparts a unique set of physicochemical properties. The long hydrophobic oleyl group provides solubility in nonpolar organic solvents and is a key component in the formation of self-assembled structures, while the reactive carbon-bromine bond allows for a variety of nucleophilic substitution and organometallic reactions.
This guide will delve into the primary applications of oleyl bromide, including its use as a precursor for phosphonic acids in nanoparticle synthesis, its role as an alkylating agent for the formation of amines and quaternary ammonium (B1175870) surfactants, and its potential as an intermediate in the synthesis of complex organic molecules.
Core Applications of Oleyl Bromide
The reactivity of the bromide group, coupled with the long hydrophobic tail, makes oleyl bromide a valuable intermediate in several areas of organic chemistry.
Precursor for Oleylphosphonic Acid in Nanoparticle Synthesis
One of the most significant applications of oleyl bromide is as a starting material for the synthesis of oleylphosphonic acid (OLPA). OLPA is a key ligand in the synthesis of high-quality colloidal nanocrystals, particularly cesium lead bromide (CsPbBr₃) perovskite nanocrystals.[1][2][3] The oleyl group provides steric stabilization, preventing aggregation and enabling control over the size and shape of the nanocrystals, while the phosphonic acid headgroup strongly binds to the nanocrystal surface.
The synthesis of OLPA from oleyl bromide typically proceeds via a two-step process involving an Arbuzov reaction followed by hydrolysis.
graph Synthesis_of_Oleylphosphonic_Acid {
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rankdir=LR;
node [shape=box, style=filled, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];
OleylBromide [label="Oleyl Bromide", fillcolor="#F1F3F4", fontcolor="#202124"];
TriethylPhosphite [label="Triethyl Phosphite", fillcolor="#F1F3F4", fontcolor="#202124"];
DiethylOleylphosphonate [label="Diethyl Oleylphosphonate", fillcolor="#F1F3F4", fontcolor="#202124"];
TMSBr [label="TMSBr", fillcolor="#F1F3F4", fontcolor="#202124"];
Methanol (B129727) [label="Methanol", fillcolor="#F1F3F4", fontcolor="#202124"];
OleylphosphonicAcid [label="Oleylphosphonic Acid (OLPA)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
OleylBromide -> DiethylOleylphosphonate [label="Arbuzov Reaction"];
TriethylPhosphite -> DiethylOleylphosphonate;
DiethylOleylphosphonate -> OleylphosphonicAcid [label="Hydrolysis"];
TMSBr -> OleylphosphonicAcid;
Methanol -> OleylphosphonicAcid;
}
Synthesis of Oleylphosphonic Acid from Oleyl Bromide.
Experimental Protocol: Synthesis of Oleylphosphonic Acid (OLPA) from Oleyl Bromide
This protocol is adapted from the procedure described by Zhang et al.[4]
Step 1: Synthesis of Diethyl Oleylphosphonate
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To a solution of oleyl bromide (1.0 eq) in anhydrous toluene, add triethyl phosphite (B83602) (1.2 eq).
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Heat the reaction mixture to reflux (approximately 110-120 °C) and stir under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent and excess triethyl phosphite under reduced pressure to obtain crude diethyl oleylphosphonate.
Step 2: Synthesis of Oleylphosphonic Acid
-
Dissolve the crude diethyl oleylphosphonate (1.0 eq) in anhydrous dichloromethane (B109758) (DCM).
-
Add trimethylsilyl (B98337) bromide (TMSBr) (2.5 eq) dropwise at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Remove the solvent and excess TMSBr under reduced pressure.
-
Add methanol to the residue and stir for 1-2 hours to effect hydrolysis.
-
Remove the methanol under reduced pressure to yield crude oleylphosphonic acid.
-
Purify the product by recrystallization or column chromatography.
| Reaction Step | Reactants | Key Conditions | Typical Yield |
| Arbuzov Reaction | Oleyl Bromide, Triethyl Phosphite | Reflux in toluene, 12-24 h | 80-90% |
| Hydrolysis | Diethyl Oleylphosphonate, TMSBr, Methanol | 0 °C to RT, 4-6 h | >95% |
Oleylamine is another important long-chain amine used as a surfactant and capping agent in nanoparticle synthesis. While it is often produced industrially by the hydrogenation of oleonitrile, a common laboratory-scale synthesis involves the Gabriel synthesis starting from oleyl bromide.[4] This method provides a reliable route to the primary amine, avoiding the over-alkylation often seen in direct amination reactions.
graph Gabriel_Synthesis_of_Oleylamine {
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node [shape=box, style=filled, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];
OleylBromide [label="Oleyl Bromide", fillcolor="#F1F3F4", fontcolor="#202124"];
PotassiumPhthalimide [label="Potassium Phthalimide", fillcolor="#F1F3F4", fontcolor="#202124"];
N_Oleylphthalimide [label="N-Oleylphthalimide", fillcolor="#F1F3F4", fontcolor="#202124"];
HydrazineHydrate [label="Hydrazine Hydrate", fillcolor="#F1F3F4", fontcolor="#202124"];
Oleylamine [label="Oleylamine", fillcolor="#4285F4", fontcolor="#FFFFFF"];
OleylBromide -> N_Oleylphthalimide [label="SN2 Reaction"];
PotassiumPhthalimide -> N_Oleylphthalimide;
N_Oleylphthalimide -> Oleylamine [label="Hydrazinolysis"];
HydrazineHydrate -> Oleylamine;
}
Gabriel Synthesis of Oleylamine from Oleyl Bromide.
Experimental Protocol: Gabriel Synthesis of Oleylamine
-
Suspend potassium phthalimide (B116566) (1.1 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
Add oleyl bromide (1.0 eq) to the suspension.
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into water to precipitate the N-oleylphthalimide.
-
Filter, wash with water, and dry the solid N-oleylphthalimide.
-
Suspend the N-oleylphthalimide in ethanol.
-
Add hydrazine (B178648) hydrate (B1144303) (2.0 eq) and heat the mixture to reflux for 4-8 hours.
-
Cool the reaction mixture and acidify with aqueous HCl.
-
Filter off the precipitated phthalhydrazide.
-
Basify the filtrate with a strong base (e.g., NaOH) to liberate the free oleylamine.
-
Extract the oleylamine with an organic solvent (e.g., diethyl ether), dry the organic layer over a suitable drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain oleylamine.
| Reaction Step | Reactants | Key Conditions | Typical Yield |
| N-Alkylation | Oleyl Bromide, Potassium Phthalimide | 80-100 °C in DMF, 6-12 h | 70-85% |
| Hydrazinolysis | N-Oleylphthalimide, Hydrazine Hydrate | Reflux in ethanol, 4-8 h | 80-95% (from phthalimide) |
Synthesis of Quaternary Ammonium Surfactants
The long hydrophobic oleyl chain makes oleyl bromide an excellent starting material for the synthesis of cationic surfactants, specifically quaternary ammonium salts (QAS). These surfactants have applications as phase transfer catalysts, biocides, and fabric softeners. The synthesis is typically achieved through the Menschutkin reaction, which involves the quaternization of a tertiary amine with an alkyl halide.[5]
graph Quaternary_Ammonium_Salt_Synthesis {
layout=dot;
rankdir=LR;
node [shape=box, style=filled, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];
OleylBromide [label="Oleyl Bromide", fillcolor="#F1F3F4", fontcolor="#202124"];
TertiaryAmine [label="Tertiary Amine\n(e.g., Trimethylamine)", fillcolor="#F1F3F4", fontcolor="#202124"];
QuaternaryAmmoniumSalt [label="Oleyl-Quaternary\nAmmonium Bromide", fillcolor="#4285F4", fontcolor="#FFFFFF"];
OleylBromide -> QuaternaryAmmoniumSalt [label="Menschutkin Reaction (SN2)"];
TertiaryAmine -> QuaternaryAmmoniumSalt;
}
Synthesis of a Quaternary Ammonium Salt from Oleyl Bromide.
Experimental Protocol: Synthesis of Oleyltrimethylammonium (B12783067) Bromide
-
Dissolve oleyl bromide (1.0 eq) in a suitable solvent such as acetonitrile (B52724) or acetone.
-
Cool the solution in an ice bath.
-
Bubble trimethylamine (B31210) gas through the solution or add a solution of trimethylamine in a suitable solvent (1.1 eq) dropwise.
-
Allow the reaction mixture to stir at room temperature for 24-48 hours.
-
The product, oleyltrimethylammonium bromide, will often precipitate from the solution.
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Collect the solid product by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum.
| Reactants | Solvent | Temperature | Reaction Time | Typical Yield |
| Oleyl Bromide, Trimethylamine | Acetonitrile | Room Temperature | 24-48 h | >90% |
Potential Applications in Drug Development
While direct applications of oleyl bromide in final drug structures are not widely documented, its role as a versatile alkylating agent suggests significant potential in the synthesis of pharmaceutical intermediates and bioactive lipids.[6] The introduction of the long, hydrophobic oleyl chain can modulate the lipophilicity of a drug molecule, which can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).
For example, oleyl bromide can be used to alkylate nucleophilic functional groups (e.g., amines, phenols, thiols) on a drug scaffold to introduce the oleyl moiety. This modification could be explored to:
-
Enhance lipid solubility: Improve the formulation of poorly water-soluble drugs in lipid-based drug delivery systems.
-
Target lipid-rich tissues: Facilitate the accumulation of a drug in specific tissues or cell membranes.
-
Develop prodrugs: The oleyl group could be part of a prodrug strategy, where the active drug is released upon enzymatic cleavage of the oleyl group.
Other Potential Applications
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Grignard Reagent Formation: Oleyl bromide can be reacted with magnesium metal in an ethereal solvent to form the corresponding Grignard reagent, oleylmagnesium bromide. This organometallic reagent is a powerful nucleophile that can be used to form new carbon-carbon bonds, opening up possibilities for the synthesis of a wide range of complex organic molecules.
-
Polymer Chemistry: Oleyl bromide can be used as an initiator or a functional comonomer in polymerization reactions to introduce the long alkyl chain into polymer backbones or as side chains, thereby modifying the physical properties of the resulting polymers.
Safety and Handling
Oleyl bromide is a reactive alkylating agent and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. It is sensitive to moisture and should be stored under an inert atmosphere.
Conclusion
Oleyl bromide is a valuable and versatile chemical intermediate with significant applications in organic synthesis. Its utility as a precursor for oleylphosphonic acid in nanoparticle synthesis and as a starting material for oleylamine and quaternary ammonium surfactants is well-established. Furthermore, its potential as an alkylating agent in the synthesis of pharmaceutical intermediates and other complex organic molecules warrants further exploration. The experimental protocols and data provided in this guide serve as a practical resource for researchers and scientists seeking to utilize oleyl bromide in their synthetic endeavors.
References